

An In-depth Technical Guide to the Synthesis of 3,4',5-Tribromosalicylanilide

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Compound of Interest

Compound Name: **3,4',5-Tribromosalicylanilide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **3,4',5-Tribromosalicylanilide**, a compound of interest for its antimicrobial properties. This document details the chemical properties, a step-by-step synthesis protocol, and relevant characterization data to support researchers in the fields of medicinal chemistry and drug development.

Compound Overview

3,4',5-Tribromosalicylanilide, also known as Tribromosalan, is a halogenated derivative of salicylanilide.^{[1][2]} Salicylanilides are a class of compounds that have garnered significant attention for their wide range of biological activities. The core structure consists of a salicylic acid moiety linked to an aniline through an amide bond. The presence of bromine atoms on both aromatic rings of **3,4',5-Tribromosalicylanilide** significantly influences its physicochemical properties and biological activity.

Physicochemical and Characterization Data

A summary of the key physicochemical and characterization data for **3,4',5-Tribromosalicylanilide** is presented in the table below. This data is crucial for the identification and quality control of the synthesized compound.

| Property | Value |
|--------------------|--|
| Molecular Formula | C ₁₃ H ₈ Br ₃ NO ₂ |
| Molecular Weight | 449.92 g/mol [1] [3] |
| IUPAC Name | 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide [1] |
| CAS Number | 87-10-5 |
| Appearance | White to light yellow or light orange powder/crystal |
| Melting Point | 223-224 °C |
| Solubility | Practically insoluble in water, soluble in hot acetone, and readily soluble in dimethylformamide. |
| Spectroscopic Data | ¹ H NMR, ¹³ C NMR, IR, and Mass Spectrometry data are available for structural elucidation and confirmation. [1] [4] |

Synthesis Protocol

The primary method for the synthesis of **3,4',5-Tribromosalicylanilide** is the direct electrophilic bromination of salicylanilide. This process involves the substitution of hydrogen atoms on the aromatic rings with bromine.

Reaction Scheme

The overall reaction for the synthesis of **3,4',5-Tribromosalicylanilide** is depicted below. The hydroxyl and amide groups of the salicylanilide starting material direct the incoming bromine electrophiles to specific positions on the aromatic rings.



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Caption: Reaction scheme for the synthesis of **3,4',5-Tribromosalicylanilide**.

Experimental Procedure

This protocol is based on established methods for the bromination of salicylanilide.[\[5\]](#)

Materials:

- Salicylanilide
- Bromine (Br₂)
- p-Dioxane
- Deionized Water
- Sodium bisulfite (NaHSO₃) solution (for quenching)
- Suitable solvent for recrystallization (e.g., aqueous ethanol)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser
- Heating mantle or oil bath
- Büchner funnel and filter flask
- Standard laboratory glassware

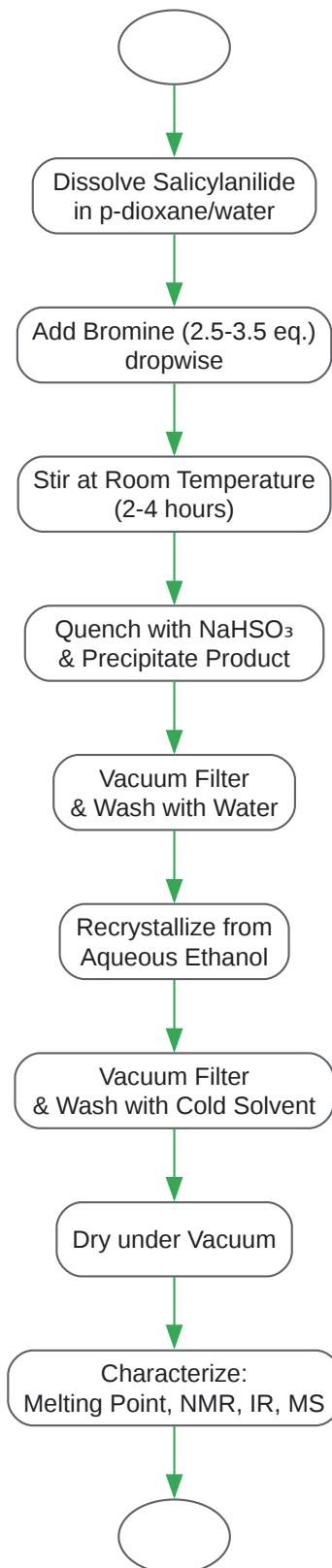
Procedure:

- Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylanilide in a mixture of p-dioxane and water. A typical solvent ratio is between 35-80% p-dioxane in water by weight.[\[5\]](#)
- Addition of Bromine: While stirring the solution at room temperature, add 2.5 to 3.5 molecular equivalents of bromine dropwise using a dropping funnel.[\[5\]](#) The addition should be slow to control the reaction exotherm. The reaction mixture will likely change color as the bromine is consumed.
- Reaction: After the addition of bromine is complete, continue to stir the reaction mixture at room temperature for a period of 2 to 4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine.
 - The crude **3,4',5-Tribromosalicylanilide** will precipitate out of the solution.
 - Collect the precipitate by vacuum filtration using a Büchner funnel.
 - Wash the solid with deionized water to remove any remaining salts.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
 - Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
 - Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
- Drying and Characterization:
 - Dry the purified product in a vacuum oven.

- Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of **3,4',5-Tribromosalicylanilide**.

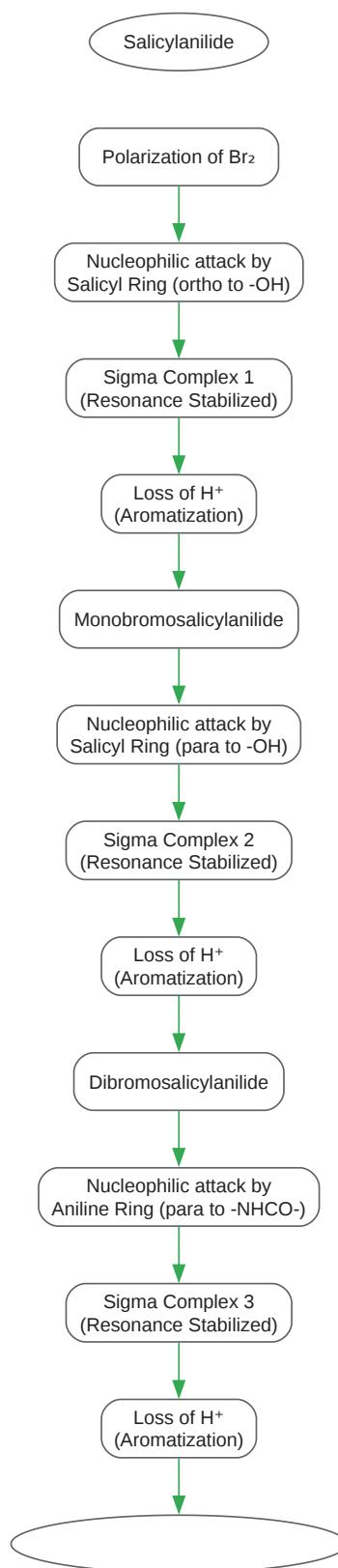


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Caption: Workflow for the synthesis of **3,4',5-Tribromosalicylanilide**.

Reaction Mechanism

The synthesis of **3,4',5-Tribromosalicylanilide** proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule (Br_2) is polarized, and the electrophilic bromine atom (Br^+) is attacked by the electron-rich aromatic rings of salicylanilide. The hydroxyl (-OH) and the amide (-NHCO-) groups are activating and ortho-, para-directing. In the salicylic acid moiety, the bromine atoms are directed to the positions ortho and para to the strongly activating hydroxyl group. In the aniline moiety, the bromine is directed to the position para to the activating amide group.

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Caption: Simplified mechanism of electrophilic bromination of salicylanilide.

Safety Considerations

- Bromine (Br₂): is highly toxic, corrosive, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- p-Dioxane: is a flammable liquid and a potential carcinogen. It should be handled in a fume hood, and sources of ignition should be avoided.
- Salicylanilide and **3,4',5-Tribromosalicylanilide**: may cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.

This guide provides a detailed protocol for the synthesis of **3,4',5-Tribromosalicylanilide**, intended for use by qualified researchers. Adherence to standard laboratory safety practices is essential.

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